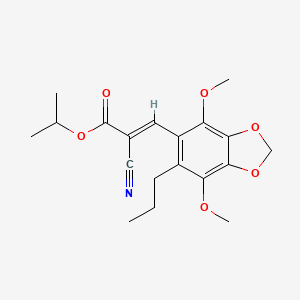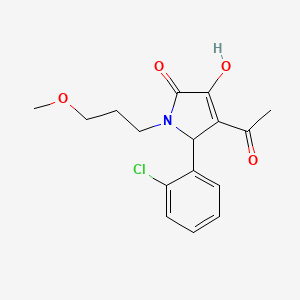![molecular formula C14H11BrN2O5 B15001481 N-(1,3-benzodioxol-5-yl)-N'-[(5-bromofuran-2-yl)methyl]ethanediamide](/img/structure/B15001481.png)
N-(1,3-benzodioxol-5-yl)-N'-[(5-bromofuran-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzodioxole and a bromofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The benzodioxole and bromofuran intermediates are coupled using a suitable linker, such as ethylenediamine, under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Organic Synthesis: Acts as a building block, participating in various chemical reactions to form more complex structures.
Materials Science: Its electronic properties can be harnessed in the development of conductive or semiconductive materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the bromofuran group.
5-Bromofuran-2-carboxylic acid: Contains the bromofuran moiety but lacks the benzodioxole group.
Uniqueness
N’-(2H-1,3-BENZODIOXOL-5-YL)-N-[(5-BROMOFURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the combination of both benzodioxole and bromofuran moieties, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H11BrN2O5 |
|---|---|
Poids moléculaire |
367.15 g/mol |
Nom IUPAC |
N'-(1,3-benzodioxol-5-yl)-N-[(5-bromofuran-2-yl)methyl]oxamide |
InChI |
InChI=1S/C14H11BrN2O5/c15-12-4-2-9(22-12)6-16-13(18)14(19)17-8-1-3-10-11(5-8)21-7-20-10/h1-5H,6-7H2,(H,16,18)(H,17,19) |
Clé InChI |
IMUIZCSKJGDNEK-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dimethylphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15001413.png)
![2-amino-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B15001421.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001428.png)
![7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001429.png)

![7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001450.png)
![7-(2,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001457.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B15001458.png)


![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15001472.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B15001479.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001484.png)
![1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester](/img/structure/B15001485.png)
